molecular formula C6H8F3NO B2841176 1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1454909-15-9

1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B2841176
CAS No.: 1454909-15-9
M. Wt: 167.13 g/mol
InChI Key: OHZFVMDDSQGUBE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate is a spirocyclic compound featuring a unique trifluoromethyl (-CF₃) substituent, a 2-oxa (oxygen) ring, and a hemioxalate salt form. The spiro[3.3]heptane core imposes conformational rigidity, while the -CF₃ group enhances lipophilicity and metabolic stability. The hemioxalate salt (1:1 ratio of compound to oxalic acid) improves solubility and crystallinity, making it suitable for pharmaceutical applications .

Properties

CAS No.

1454909-15-9

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2

InChI Key

OHZFVMDDSQGUBE-UHFFFAOYSA-N

SMILES

C1C2(CN1)COC2C(F)(F)F

Canonical SMILES

C1C2(CN1)COC2C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, toxicity, and potential uses in drug development.

The compound has the following chemical characteristics:

  • Chemical Formula : C₆H₈F₃NO
  • CAS Number : 1454909-15-9
  • Molecular Weight : 167.13 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as a pharmaceutical agent. It is associated with various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Antitubercular Potential : Research indicates that derivatives of 2-oxa-6-azaspiro[3.3]heptane are being explored for their efficacy against tuberculosis (TBI-223). The synthesis of this compound is crucial in developing new treatments for resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. However, further research is required to elucidate the mechanisms involved and to optimize its efficacy and safety profile.

Toxicological Profile

The toxicological assessment of this compound reveals several key points:

  • Acute Toxicity : Classified under Category 4 for acute oral toxicity, indicating harmful effects if ingested .
  • Skin and Eye Irritation : The compound can cause skin irritation and serious eye damage upon contact, necessitating careful handling procedures in laboratory settings .

Summary of Toxicological Data

EndpointClassificationComments
Acute Oral ToxicityCategory 4Harmful if swallowed
Skin IrritationCategory 2Causes skin irritation
Eye DamageCategory 2Causes serious eye damage
Specific Target Organ ToxicityRespiratory System (Single Exposure)May cause respiratory irritation

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of the compound to enhance its biological activity and reduce toxicity:

  • Synthesis Optimization : A novel synthesis route has been developed that improves yield and purity, facilitating the production of the compound for pharmacological testing .
  • Pharmacological Testing : Ongoing research is evaluating the compound's effectiveness against specific pathogens, with promising results indicating potential use in treating drug-resistant infections.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the molecular structure can enhance therapeutic efficacy while minimizing adverse effects.

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations.

Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. A study demonstrated that modifications to the azaspiro framework could lead to compounds with selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Table 1: Synthetic Applications

Application TypeDescriptionReference
Building Block Used in the synthesis of benzimidazole derivatives
Oxidative Cyclizations Facilitates the formation of cyclic compounds
Drug Development Potential precursor for novel drug candidates

Material Science

The compound's unique chemical structure allows it to be explored as a component in biodegradable materials. Its potential for use in temporary implants has been highlighted due to its favorable degradation profile and biocompatibility.

Case Study: Biodegradable Implants
Research into biodegradable implants using spirocyclic compounds has shown promising results in terms of mechanical support during healing processes and subsequent resorption without toxic effects . This application is particularly relevant in orthopedic surgery, where temporary support structures are needed.

Comparison with Similar Compounds

Structural Analogues

2-Oxa-6-azaspiro[3.3]heptane Hemioxalate (C₁₂H₂₀N₂O₆)
  • Key Differences : Lacks the trifluoromethyl group.
  • Properties :
    • Molecular Weight: 288.30 g/mol.
    • Purity: 96% (Thermo Scientific™) .
    • Applications: Used as a bioisosteric replacement for morpholine in kinase inhibitors, enhancing binding affinity and pharmacokinetics .

  • Synthesis : Isolated via trituration with acids (e.g., PTSA, naphthalenedisulfonic acid) to yield stable salts .
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane Hemioxalate
  • Key Differences : Oxygen (2-oxa) replaced with sulfur (2-thia).
  • Properties :
    • Molecular Formula: 2C₆H₈F₃NS·C₂H₂O₄.
    • Molecular Weight: 456.4 g/mol.
    • Purity: 95% (Combi-Blocks Inc.) .
6,6-Difluoro-1-azaspiro[3.3]heptane Hemioxalate
  • Key Differences : 1-aza (nitrogen) replaces 2-oxa, with two fluorine atoms at position 4.
  • Properties :
    • CAS: 2173991-59-5.
    • Purity: ≥97% (Aladdin Scientific) .
  • Impact : Fluorination enhances electronegativity and metabolic resistance, while the nitrogen atom modifies hydrogen-bonding capabilities.

Functional Analogues

tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate (2:1)
  • Key Differences : Contains two nitrogen atoms (2,6-diaza) and a tert-butyl carboxylate protecting group.
  • Properties :
    • Molecular Formula: C₁₄H₂₄N₂O₆ (oxalate salt, 2:1 ratio).
    • Applications: Used in peptide synthesis and as a building block for kinase inhibitors .
  • Impact : The oxalate salt (2:1 ratio) offers distinct solubility and stability compared to hemioxalate (1:1).
1-Oxa-6-azaspiro[3.4]octane Hemioxalate
  • Key Differences : Expanded spiro[3.4]octane ring.
  • Properties: Molecular Formula: C₈H₁₃NO₅. Molecular Weight: 203.19 g/mol .
  • Impact : The larger ring size alters conformational flexibility and steric interactions.

Pharmacological and Physicochemical Comparisons

Property 1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane Hemioxalate 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Molecular Weight Not explicitly reported (estimated ~350–400 g/mol) 288.30 g/mol 456.4 g/mol
Electronegativity High (due to -CF₃ and oxygen) Moderate (oxygen only) Lower (sulfur substitution)
Solubility Enhanced by hemioxalate salt High (96% purity) Moderate (95% purity)
Metabolic Stability High (CF₃ group resists oxidation) Moderate Moderate (sulfur may oxidize)
Applications Drug discovery (kinase inhibitors, antivirals) Bioisosteric replacement Specialty intermediates

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves constructing the spirocyclic framework via cyclization reactions. For example, tribromopentaerythritol is reacted with benzylamine under controlled conditions to form intermediates, followed by hydrogenolysis and salt formation with oxalic acid . Key factors include:

  • Temperature : Optimal ranges (e.g., 2–3°C for salt precipitation) minimize side reactions .
  • Solvent systems : Methanol/ethanol mixtures improve solubility during crystallization .
  • Purification : Recrystallization or chromatography (e.g., silica gel with dichloromethane/ethyl acetate) ensures ≥95% purity . Reported yields vary from 60% (two-step synthesis) to 86% (hemioxalate salt isolation) .

Q. How is the molecular structure of this compound characterized, and what insights do these analyses provide?

  • Answer : X-ray crystallography confirms the spirocyclic arrangement, while NMR spectroscopy (¹H/¹³C) identifies electronic environments of the trifluoromethyl group and heteroatoms (N, O) . Key findings:

  • Spiro junction : The 3.3-heptane system creates steric constraints affecting reactivity .
  • Trifluoromethyl effects : The -CF₃ group enhances lipophilicity (logP ~0.88) and stabilizes electron-deficient intermediates .
  • Salt forms : Hemioxalate salts exhibit lower solubility in water compared to sulfonate analogs, influencing formulation strategies .

Q. What are the primary physicochemical properties relevant to experimental design?

  • Answer : Critical properties include:

  • Solubility : Slightly soluble in water (~3.125 mg/mL at 10 mM), but improved in polar aprotic solvents (e.g., DMSO) .
  • Stability : Hemioxalate salts are hygroscopic; storage at 2–8°C in airtight containers with desiccants is recommended .
  • Thermal behavior : Decomposition above 200°C, requiring low-temperature reactions .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. antimicrobial effects) be resolved?

  • Answer : Contradictions arise from structural analogs (e.g., sulfur vs. oxygen variants) or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) studies : Compare 2-oxa-6-azaspiro[3.3]heptane (enzyme inhibition) with 2-thia-6-azaspiro[3.3]heptane (antimicrobial activity) to identify key pharmacophores .
  • Dose-response profiling : EC₅₀ values for enzyme inhibition (e.g., AAK1/GAK kinases) range from 0.2–1.0 µM, while antimicrobial MICs are higher (>10 µM), suggesting off-target effects at elevated concentrations .
  • Molecular docking : The spirocyclic core binds ATP pockets in kinases (e.g., BTK), whereas trifluoromethyl groups enhance membrane penetration in bacterial assays .

Q. What methodologies optimize the compound’s stability in aqueous formulations for in vivo studies?

  • Answer : Approaches include:

  • Salt selection : Sulfonate salts (e.g., hemi-naphthalenedisulfonate) improve aqueous solubility (up to 15 mg/mL) and thermal stability vs. oxalate salts .
  • Lyophilization : Freeze-drying with excipients (e.g., trehalose) retains >90% activity after 6 months .
  • pH adjustment : Buffering to pH 5–6 (near pKa of oxalic acid) prevents hydrolysis of the hemioxalate moiety .

Q. How does the spirocyclic scaffold influence synthetic scalability for preclinical development?

  • Answer : Challenges include:

  • Ring strain : The 3.3-heptane system requires low-temperature cyclization (-10°C) to avoid ring-opening byproducts .
  • Protecting groups : Tosyl (Ts) or benzyl (Bn) groups enhance intermediate stability during hydrogenolysis .
  • Scale-up protocols : A three-step process from tribromopentaerythritol achieves 50% overall yield at 200 g scale using continuous distillation and flow hydrogenation .

Methodological Notes

  • Contradictions in Data : Discrepancies in biological activity (e.g., enzyme vs. microbial targets) necessitate rigorous SAR validation .

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